

(2R,3S)-Brassinazole: A Technical Guide to its Molecular Structure and Activity

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Compound of Interest						
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This document provides an in-depth technical overview of **(2R,3S)-Brassinazole**, a potent and specific inhibitor of brassinosteroid biosynthesis. It details its molecular characteristics, mechanism of action, biological effects, and the experimental protocols used for its characterization.

Molecular Structure and Properties

Brassinazole (BRZ) is a triazole-type chemical inhibitor of brassinosteroid (BR) biosynthesis.[1] Its chemical structure is similar to other triazole-based plant growth retardants like paclobutrazol and uniconazole.[1][2] However, brassinazole is highly specific to the BR biosynthesis pathway.[2] The molecule exists as different stereoisomers, with studies indicating that the biological activity is highly dependent on the specific stereochemistry.[3] The (2R,3S)-enantiomer is reported to be the most active form.[4]

Chemical Name: 4-(4-chlorophenyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)butan-2-ol[5] Molecular Formula: C₁₈H₁₈ClN₃O[5] Molecular Weight: 327.81 g/mol [6]

Visual Representation of **(2R,3S)-Brassinazole** Structure: (A 2D chemical structure diagram of the **(2R,3S)-Brassinazole** enantiomer would be placed here in a full whitepaper.)

Mechanism of Action



(2R,3S)-Brassinazole functions as a specific inhibitor of the brassinosteroid biosynthesis pathway. Its primary molecular target is DWARF4 (DWF4), a cytochrome P450 monooxygenase (CYP90B1).[5][7]

- Enzymatic Inhibition: DWF4 catalyzes the rate-limiting C-22α hydroxylation step in the BR biosynthesis pathway.[5] Brassinazole's triazole ring interacts with the heme iron prosthetic group in the active site of DWF4, directly inhibiting its catalytic function.[8]
- Metabolic Blockage: This inhibition blocks the conversion of upstream precursors like
 campestanol and 6-oxocampestanol.[5] Specifically, feeding experiments have suggested
 the inhibition site is the oxidative process from 6-oxo-campestanol to teasterone.[9] This
 leads to a significant reduction in the endogenous levels of active brassinosteroids, such as
 castasterone and brassinolide.[1][5]

The specificity of brassinazole for BR biosynthesis is a key attribute, distinguishing it from other plant growth retardants that may also affect gibberellin synthesis.[2]

Biological Activity and Effects

By depleting endogenous brassinosteroids, brassinazole treatment phenocopies BR-deficient mutants. The observed effects are a direct consequence of brassinosteroid deficiency and can typically be reversed by the exogenous application of active brassinosteroids like brassinolide, but not by other phytohormones such as gibberellins.[2][4]

Key Biological Effects:

- Dwarfism: Induces a dose-dependent reduction in overall plant size, most notably in hypocotyl and stem elongation.[2][4] This is attributed to a failure of cell elongation.[10]
- Leaf Morphology: Treated plants exhibit dark green, downward-curling, and epinastic leaves,
 which are characteristic of BR-deficient mutants.[2][4]
- De-etiolation in Darkness: In dark-grown seedlings, brassinazole causes a de-etiolated phenotype, including short hypocotyls and open cotyledons.[2]
- Vascular Development: It inhibits the development of secondary xylem.[11][12]



• Gene Expression: Treatment can lead to feedback activation of BR biosynthesis genes, such as CPD, due to the plant sensing low levels of active BRs.[5]

Quantitative Data

The interaction of brassinazole with its target and its effect on plant growth have been quantified in several studies. The dissociation constant (Kd) measures the binding affinity to its target enzyme DWF4, while the half-maximal inhibitory concentration (IC50) measures its functional effect on plant growth.

Parameter	Compound	Target/System	Value	Reference
Binding Affinity (Kd)	Brassinazole (racemic)	Recombinant DWF4	1.05 μΜ	[8]
Binding Affinity (Kd)	Brassinazole	DWF4	1.0 μΜ	[7]

Table 1: Binding affinity of Brassinazole to its target enzyme DWF4.

Parameter	Compound	Plant Species	Value	Reference
Growth Inhibition (IC50)	(2S,4R)-Brz220	Lepidium sativum (cress)	0.01 μΜ	[13]
Growth Inhibition (IC50)	(2S,4R)-Brz220	Arabidopsis thaliana	1.21 μΜ	[13]
Growth Inhibition (IC50)	Voriconazole	Lepidium sativum (cress)	0.083 ± 0.019 μΜ	[13]

Table 2: Half-maximal inhibitory concentration (IC50) of brassinazole-related compounds on hypocotyl elongation. Note: Specific IC50 data for the **(2R,3S)-Brassinazole** enantiomer is not detailed in the cited literature, but related triazole inhibitors show potency in the micromolar to nanomolar range.

Experimental Protocols



Characterization of brassinazole's activity relies on a set of established experimental protocols.

Hypocotyl Elongation Assay

This in vivo assay is used to determine the IC50 of the inhibitor and to confirm its specificity through rescue experiments.

Methodology:

- Media Preparation: Prepare a basal growth medium (e.g., 1/2 Murashige and Skoog) with 1% sucrose and solidify with agar.[13] After autoclaving and cooling to ~55-65°C, add brassinazole from a DMSO stock solution to achieve a range of final concentrations (e.g., 0.1 μM to 10 μM).[14] A DMSO-only plate serves as the control. For rescue experiments, add brassinolide (e.g., 10 nM) or other hormones like GA₃ (e.g., 1 μM) to plates containing the inhibitor.[2]
- Seed Sterilization and Sowing: Surface-sterilize Arabidopsis thaliana or cress seeds, wash with ethanol, and dry in a sterile environment.[8] Sow seeds on the prepared plates.
- Vernalization and Germination: Vernalize seeds for 2-4 days at 4°C in the dark to synchronize germination.[8]
- Growth Conditions: Place plates vertically in a growth chamber under controlled conditions (e.g., long day, 16h light/8h dark, 21°C) for 5-7 days.[8][13] For etiolation studies, wrap plates in aluminum foil.[8]
- Data Acquisition: After the growth period, remove seedlings and place them on a flat surface.
 Scan or photograph the seedlings and measure the hypocotyl length using image analysis software like ImageJ.[14]
- Data Analysis: Calculate the average hypocotyl length for each concentration. Plot the
 percentage of inhibition relative to the control against the log of the inhibitor concentration.
 The IC50 value is determined by fitting the data to a dose-response curve.[13]

Target Binding Affinity Assay

This in vitro assay determines the dissociation constant (Kd) of brassinazole to its purified target enzyme, DWF4.



Methodology:

- Protein Expression and Purification: Express the target enzyme, DWF4 (a cytochrome P450), in a heterologous system like E. coli.[5] Purify the recombinant protein.
- Spectral Analysis: Cytochrome P450 enzymes exhibit a characteristic Soret peak in their absorbance spectrum. The binding of a ligand, such as a triazole inhibitor, to the heme iron causes a spectral shift.[13]
- Titration: Record the absorbance spectrum of the purified DWF4 protein. Titrate the protein solution with increasing concentrations of brassinazole.
- Measurement: With each addition of brassinazole, record the change in the absorbance spectrum (e.g., a shift from 414 nm for the free enzyme to 420 nm for the bound state).[13]
- Kd Calculation: Plot the observed spectral absorbance difference against the concentration
 of the inhibitor. The data is then fitted to a binding isotherm to calculate the dissociation
 constant (Kd).[7]

Precursor Feeding Assay for Target Site Identification

This in vivo experiment pinpoints the specific enzymatic step in the BR biosynthesis pathway that is inhibited by brassinazole.

Methodology:

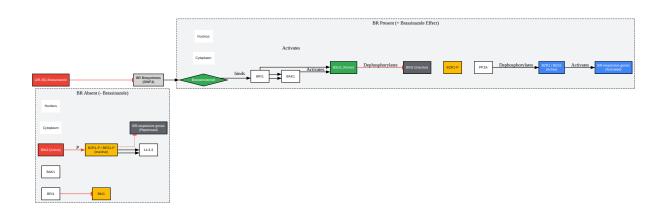
- Plant Growth: Grow seedlings (e.g., cress) in a medium containing an inhibitory concentration of brassinazole (typically at or above the IC50).[13]
- Intermediate Feeding: To separate experimental groups, supplement the brassinazole-containing medium with various downstream intermediates of the BR biosynthesis pathway (e.g., cathasterone, teasterone, typhasterol, castasterone).[1][13] Concentrations typically range from 1 μM to 10 μM for upstream precursors.[13]
- Phenotypic Observation: Observe the seedlings for a "rescue" of the dwarf phenotype.
- Interpretation: Intermediates that are downstream of the inhibited enzymatic step will be successfully converted to active BRs and will restore normal growth. Intermediates that are



upstream of the blocked step will not be able to rescue the phenotype. This allows for the precise identification of the inhibited reaction. For brassinazole, intermediates like teasterone can rescue the phenotype, while upstream precursors cannot, indicating the blockage occurs at or before teasterone synthesis.[1]

Mandatory Visualizations Brassinosteroid Signaling Pathway



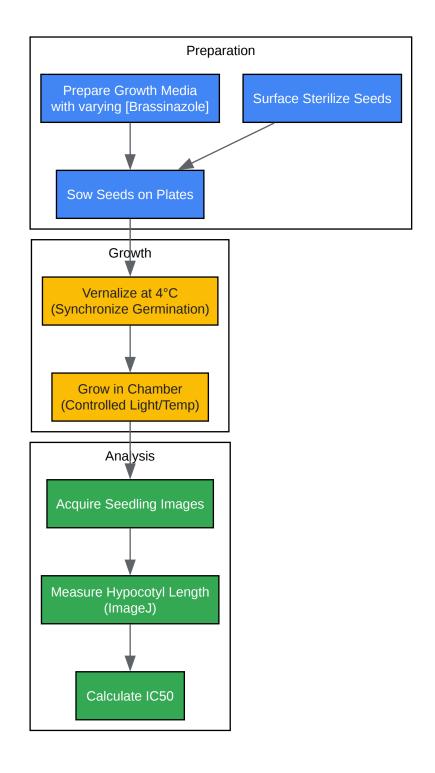


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Caption: Brassinosteroid signaling pathway with and without the hormone.

Experimental Workflow: Hypocotyl Elongation Assay



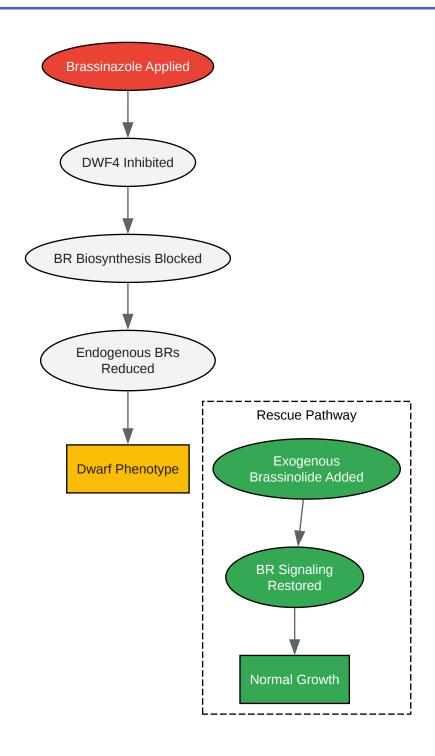


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Caption: Workflow for assessing brassinazole activity on hypocotyl growth.

Logical Flow: Rescue Experiment





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Caption: Logic of a rescue experiment to confirm inhibitor specificity.

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